molecular formula C12H14O B8456550 3,6-dimethyl-3,4-dihydronaphthalen-1(2H)-one

3,6-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8456550
M. Wt: 174.24 g/mol
InChI Key: VUXBRWVTUAAEFX-UHFFFAOYSA-N
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Patent
US09284323B2

Procedure details

3-Methyl-4-m-tolylbutanoic acid (20.6 g, 107 mmol, dissolved in 125 mL DCM) was added slowly to triflic acid (250 g, 1.7 mol) that was pre-cooled to 0° C. under an Ar atmosphere. After 30 minutes, the volume of the reaction is doubled with DCM and poured slowly onto 1.5 L crushed ice. The resulting icy slurry is allowed to stir and come to room temperature over 1 hour. The resulting aqueous layer was extracted with DCM and the combined organics dried over anhydrous MgSO4 and concentrated in vacuo. The procedure was repeated once and the two lots of crude product were combined and purified via elution on Isco silica gel column chromatography (0-15% EtOAc/hex) to afford 3,6-dimethyl-3,4-dihydronaphthalen-1(2H)-one. LCMS-ESI+ (m/z): [M+H]+ calcd for C12H15O: 175.3. found: 175.4.
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:7][C:8]1[CH:9]=[C:10]([CH3:14])[CH:11]=[CH:12][CH:13]=1)[CH2:3][C:4]([OH:6])=O.OS(C(F)(F)F)(=O)=O>C(Cl)Cl>[CH3:1][CH:2]1[CH2:7][C:8]2[C:13](=[CH:12][CH:11]=[C:10]([CH3:14])[CH:9]=2)[C:4](=[O:6])[CH2:3]1

Inputs

Step One
Name
Quantity
125 mL
Type
reactant
Smiles
CC(CC(=O)O)CC=1C=C(C=CC1)C
Name
Quantity
250 g
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured slowly onto 1.5 L
CUSTOM
Type
CUSTOM
Details
crushed ice
WAIT
Type
WAIT
Details
come to room temperature over 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous layer was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified via elution on Isco silica gel column chromatography (0-15% EtOAc/hex)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1CC(C2=CC=C(C=C2C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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